BenchChemオンラインストアへようこそ!

Diphenoxylate hydrochloride

Opioid Pharmacology Receptor Binding Antidiarrheal Agents

This diphenoxylate hydrochloride (CAS 3810-80-8) is a DEA Schedule II controlled μ-opioid agonist specifically suited for validated constipation induction in rodent models and PK/PD prodrug activation studies. Unlike peripherally restricted loperamide, diphenoxylate crosses the blood-brain barrier and undergoes metabolic conversion to difenoxin—a metabolite five times more potent with a 12–14 h half-life—enabling gut-brain axis research. For QC/forensic labs, USP (98.0–102.0%) and EP CRS reference standards are mandatory for HPLC/LC-MS/MS system suitability and ICH method validation.

Molecular Formula C30H33ClN2O2
Molecular Weight 489.0 g/mol
CAS No. 3810-80-8
Cat. No. B1670729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenoxylate hydrochloride
CAS3810-80-8
SynonymsDiphenoxylate
Diphenoxylate Hydrochloride
Diphenoxylate Monohydrochloride
Hydrochloride, Diphenoxylate
Monohydrochloride, Diphenoxylate
Molecular FormulaC30H33ClN2O2
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H
InChIKeySHTAFWKOISOCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diphenoxylate Hydrochloride (CAS 3810-80-8): Core Chemical and Pharmacological Profile for Procurement Decisions


Diphenoxylate hydrochloride (CAS 3810-80-8) is the hydrochloride salt form of diphenoxylate, a phenylpiperidine-derivative opioid agonist structurally related to meperidine. [1] It is a centrally active antidiarrheal agent that primarily activates μ-opioid receptors in the enteric nervous system, decreasing gastrointestinal motility and prolonging intestinal transit time. [2] Diphenoxylate is rapidly and extensively metabolized in vivo by ester hydrolysis to its major active metabolite, diphenoxylic acid (difenoxin), which is five times more potent than the parent compound. [3] Clinically, it is most commonly used in a fixed-dose combination with a subtherapeutic amount of atropine sulfate to deter intentional misuse, and is indicated as adjunctive therapy for diarrhea in patients 13 years of age and older. [4]

Why Diphenoxylate Hydrochloride is Not Interchangeable with Loperamide or Other Opioid Antidiarrheals


In scientific and industrial contexts, treating opioid antidiarrheal agents as functionally interchangeable is a critical procurement error. While loperamide and diphenoxylate share a common μ-opioid receptor (MOR) mechanism, they differ significantly in key performance attributes. These differences encompass intrinsic receptor binding affinity (Ki), in vivo metabolic activation profiles, central nervous system (CNS) penetration potential, and the presence of an active metabolite (difenoxin) with a prolonged elimination half-life. [1] Such variations directly impact dosing frequency, potential for off-target effects, and suitability for specific research models, including those evaluating constipation induction or evaluating the gut-brain axis. [2] Furthermore, validated analytical methods and pharmacopeial standards are compound-specific, rendering substitution a source of regulatory and quality control deviation. The evidence presented in Section 3 provides the quantitative justification for these distinct selection criteria.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Diphenoxylate Hydrochloride (CAS 3810-80-8)


μ-Opioid Receptor (MOR) Binding Affinity: Diphenoxylate vs. Loperamide

In a radioligand binding assay using [3H]DAMGO to measure displacement from the human μ-opioid receptor (MOR) expressed in HEK293 cell membranes, diphenoxylate exhibits a binding affinity (Ki) of 12.37 nM. [1] In contrast, loperamide demonstrates a significantly higher affinity for the same receptor, with a reported Ki of 3.3 nM. [2] This quantitative difference in receptor binding kinetics provides a basis for distinguishing the two compounds at the molecular level.

Opioid Pharmacology Receptor Binding Antidiarrheal Agents

Clinical Efficacy in Chemoradiotherapy-Induced Diarrhea: Diphenoxylate/Atropine Fixed-Dose Combination

A 2024 observational trial (n=177) evaluated the efficacy of Lomotil (diphenoxylate hydrochloride 2.5 mg and atropine sulfate 0.025 mg per tablet) for managing acute chemoradiotherapy (CRT)-induced diarrhea in cancer patients. The study quantified a significant reduction in diarrhea incidence from a pre-treatment mean score of 3.58 to 0.42 by week 4 (P<0.001). [1] The presence of blood or mucus in stool also decreased significantly from 0.25 to 0.05 (p<0.01), and 80.79% of patients experienced global improvement. This specific clinical context (CRT-induced diarrhea) is an established indication for which diphenoxylate/atropine has demonstrated quantifiable benefit, whereas comparative data for loperamide in this precise population is more limited or derived from broader ICU guidelines.

Oncology Supportive Care Clinical Trial Radiation-Induced Diarrhea

Calmodulin Binding Potency: Diphenoxylate vs. Loperamide vs. Chlorpromazine

Beyond μ-opioid receptor agonism, diphenoxylate exhibits a secondary pharmacological activity: binding to calmodulin. In a competitive binding assay using [3H]trifluoperazine as a radioligand for calmodulin, both diphenoxylate and loperamide were found to compete for the binding site in the presence of calcium. Importantly, these opiates were demonstrated to be approximately 3 times more potent inhibitors of [3H]trifluoperazine binding than the reference calmodulin antagonist, chlorpromazine. [1] This non-opioid mechanism may contribute to the overall antidiarrheal profile and offers a biochemical distinction from agents that act solely through opioid receptors.

Calmodulin Antagonism In Vivo Pharmacology Antisecretory Mechanism

In Vivo Metabolic Activation and Pharmacokinetic Profile: Diphenoxylate vs. Loperamide

Diphenoxylate acts as a prodrug, requiring ester hydrolysis to its major active metabolite, difenoxin (diphenoxylic acid), for full pharmacological effect. This metabolite is approximately five times more potent than the parent compound. [1] The elimination half-life of diphenoxylate itself is approximately 2.5 hours, while the active metabolite difenoxin has a significantly longer half-life of 12-14 hours. [2] In contrast, loperamide is primarily active as the parent molecule and undergoes extensive CYP-mediated metabolism, with a half-life of approximately 9-14 hours. This distinction in metabolic activation and the presence of a highly potent, long-lasting active metabolite creates a unique in vivo temporal profile for diphenoxylate that is not replicated by loperamide.

Pharmacokinetics Drug Metabolism Prodrug Activation

Analytical Reference Standard Specifications: USP Monograph Compliance and Purity Requirements

The United States Pharmacopeia (USP) monograph for Diphenoxylate Hydrochloride defines precise analytical specifications critical for research and quality control applications. The monograph stipulates an assay content between 98.0% and 102.0% of C30H32N2O2·HCl, calculated on the dried basis. [1] It also specifies a melting range of 220-226°C and a loss on drying of not more than 0.5% after 2 hours at 105°C. [2] Furthermore, a 2016 revision widened the acceptance limit for the diphenoxylic acid impurity from not more than (NMT) 0.15% to NMT 0.50% to align with FDA-approved specifications. [3] These specific, quantitative quality benchmarks are unique to diphenoxylate hydrochloride and are not transferable to related compounds like loperamide hydrochloride, which have their own distinct monographs.

Analytical Chemistry Quality Control Reference Standards

Optimal Research and Industrial Use Cases for Diphenoxylate Hydrochloride Based on Quantitative Differentiation


Preclinical Constipation Model Induction

Diphenoxylate hydrochloride is the agent of choice for reliably inducing experimental constipation in rodent models. Its defined μ-opioid receptor agonism and potent inhibition of gastrointestinal transit, coupled with its ability to cross the blood-brain barrier, create a consistent and dose-dependent constipation phenotype. This model is widely used for evaluating prokinetic agents and investigating gut-brain axis disorders, where the compound's central activity may offer a more robust model than peripherally restricted alternatives like loperamide. [1]

Analytical Reference Standard and Method Validation

For quality control laboratories, forensic toxicology units, and pharmaceutical research, diphenoxylate hydrochloride is required as a certified reference standard (CRS) or USP reference standard. Its use is mandatory for system suitability testing in HPLC and LC-MS/MS assays, for quantifying the active pharmaceutical ingredient in finished dosage forms, and for validating analytical methods according to ICH guidelines. The defined purity specifications (98.0-102.0%) and impurity limits (e.g., diphenoxylic acid ≤0.50%) are critical benchmarks for method accuracy. [2]

Clinical Research in Oncology Supportive Care

The diphenoxylate/atropine fixed-dose combination (Lomotil) is the appropriate compound for clinical trials and observational studies evaluating interventions for chemoradiotherapy (CRT)-induced diarrhea. As demonstrated in the 2024 trial (n=177), the combination showed a statistically significant reduction in diarrhea incidence (3.58 to 0.42, P<0.001) in this specific patient population. [3] For studies aiming to replicate or build upon this evidence base, procurement of the exact diphenoxylate/atropine combination, rather than a generic alternative, is essential for protocol consistency and interpretability of outcomes.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The unique metabolic profile of diphenoxylate makes it a valuable tool for investigating prodrug activation and metabolite-driven pharmacology. The conversion of diphenoxylate to its five-fold more potent active metabolite, difenoxin, with a prolonged half-life of 12-14 hours, allows researchers to study the temporal dynamics of drug action in vivo. [4] This contrasts with loperamide, which is active in its parent form, offering a distinct model for PK/PD studies of antidiarrheal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenoxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.